5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thiourea under acidic conditions.
Attachment of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-((4-(2-Chlorophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a different fluorophenyl group position.
5-((4-(2-Chlorophenyl)thiazol-2-yl)methyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS/c19-14-7-2-1-6-13(14)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-3-5-12(20)8-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSPXCJHDUDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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